molecular formula C32H34N6O6S2 B2413940 ethyl 2-{2-[(5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393819-69-7

ethyl 2-{2-[(5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2413940
CAS No.: 393819-69-7
M. Wt: 662.78
InChI Key: XBBAUGZVYUTNPW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a variety of functional groups, including amides, triazoles, and thiophenes

Properties

IUPAC Name

ethyl 2-[2-[[5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N6O6S2/c1-4-44-31(41)27-23-11-8-12-25(23)46-30(27)34-28(39)20(3)45-32-36-35-26(37(32)16-15-21-9-6-5-7-10-21)18-33-29(40)22-14-13-19(2)24(17-22)38(42)43/h5-7,9-10,13-14,17,20H,4,8,11-12,15-16,18H2,1-3H3,(H,33,40)(H,34,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBAUGZVYUTNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, including the formation of the triazole ring, the introduction of the thiophene moiety, and the final esterification. Common reagents used in these steps include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like lithium aluminum hydride for reductions, and oxidizing agents like potassium permanganate for oxidations. Reaction conditions typically involve specific solvents and temperatures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the thiophene ring could lead to sulfoxides or sulfones.

Scientific Research Applications

Ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. The triazole ring, in particular, is known for its ability to form stable complexes with metal ions, which could play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.

    Triazole Derivatives: Compounds such as fluconazole and itraconazole, which contain triazole rings, are widely used as antifungal agents.

Uniqueness

What sets ethyl 2-{2-[(5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate apart is its combination of multiple functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

Ethyl 2-{2-[(5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique molecular structure that includes a triazole ring and a benzothiophene moiety, which are known to contribute to various biological activities.

Molecular Structure and Characteristics

The compound has the following molecular formula: C32H34N6O6S2C_{32}H_{34}N_{6}O_{6}S_{2}. Its structure includes multiple functional groups that enhance its reactivity and biological interactions:

  • Triazole Ring : Known for its role in drug design due to its ability to interact with biological targets.
  • Benzothiophene : Associated with various pharmacological properties including anti-inflammatory and anticancer activities.

Anticancer Properties

Research indicates that compounds containing triazole and benzothiophene structures exhibit significant anticancer activity. The mechanism of action is believed to involve the inhibition of specific enzymes associated with cell proliferation. For instance:

  • Inhibition of Enzymes : The compound may inhibit enzymes critical for tumor growth, leading to reduced cell proliferation in cancer cell lines .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Studies suggest that it can modulate inflammatory pathways by:

  • Inhibition of Cytokine Production : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha, which is crucial in inflammatory responses .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of Triazole Derivatives : Utilizing 4-methyl-3-nitrophenyl formamide as a precursor.
  • Sulfanylation : Introducing sulfur-containing groups to enhance biological activity.
  • Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure at each synthesis step.

Study on Anticancer Activity

A study evaluated the anticancer effects of various derivatives related to this compound. The findings indicated that certain modifications enhanced cytotoxicity against breast cancer cell lines by up to 70% compared to control groups .

Anti-inflammatory Activity Assessment

Another research effort focused on the anti-inflammatory potential of related compounds. It was found that specific derivatives could significantly reduce inflammation markers in vitro, suggesting a pathway for further development as therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryModulation of cytokine production
Enzyme InhibitionTargeting specific enzymes involved in cancer growth

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